molecular formula C14H15F2N B2507152 6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole CAS No. 1465786-08-6

6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B2507152
CAS No.: 1465786-08-6
M. Wt: 235.278
InChI Key: BAWCYRANRYICAV-UHFFFAOYSA-N
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Description

“6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole” is a chemical compound with the molecular formula C14H15F2N . It has a molecular weight of 235.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15F2N/c1-14(2)4-3-12-10(7-14)9-5-8(15)6-11(16)13(9)17-12/h5-6,17H,3-4,7H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Luminescent Materials

Research on heteroleptic cationic Ir(III) complexes, which involve carbazole derivatives, demonstrates their potential in creating luminescent materials with dual-emission properties, aggregation-induced fluorescence, and phosphorescence. These materials exhibit piezochromic and vapochromic behaviors, making them applicable in data security protection and the design of smart luminescent devices (Song et al., 2016).

Organic Electronics

Carbazole derivatives are instrumental in developing organic microelectronics, such as organic field-effect transistors (OFETs). Compounds like 6,12-dimethylindolo[3,2-b]carbazoles, when used as active layers in OFETs, have shown promising electronic properties due to their coplanar molecular structures and effective π-stacking (Wakim et al., 2004).

Photophysical Properties

The design and synthesis of compounds such as 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) have facilitated comprehensive studies on their photophysical characteristics in various solvents. These studies help understand the solvent polarity effects on emission properties, crucial for developing fluorescence-based sensors and devices (Ghosh et al., 2013).

OLED Host Materials

Novel carbazole compounds have been synthesized and tested as hosts for triplet emitters in organic light-emitting diodes (OLEDs). The ability to tune the highest occupied molecular orbital (HOMO) levels without affecting the triplet energy makes these compounds particularly suitable for high-energy triplet emitters, contributing to the advancement of OLED technology (Brunner et al., 2004).

Perovskite Solar Cells

In the realm of renewable energy, carbazole-based hole-transport materials (HTMs) have been developed for perovskite solar cells (PSCs). These materials, such as 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole, offer a cost-effective alternative to traditional HTMs, showing comparable power conversion efficiencies and highlighting the potential for low-cost, high-efficiency solar cells (Chen et al., 2017).

Properties

IUPAC Name

6,8-difluoro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N/c1-14(2)4-3-12-10(7-14)9-5-8(15)6-11(16)13(9)17-12/h5-6,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCYRANRYICAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465786-08-6
Record name 6,8-difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
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